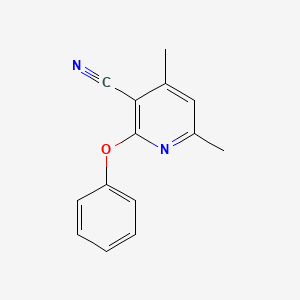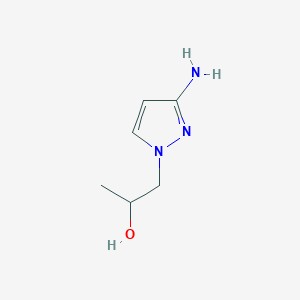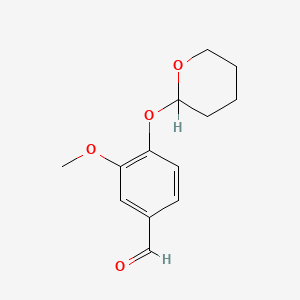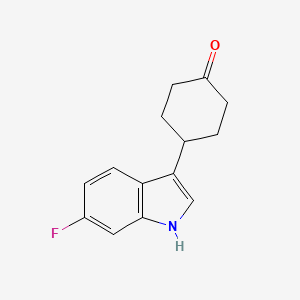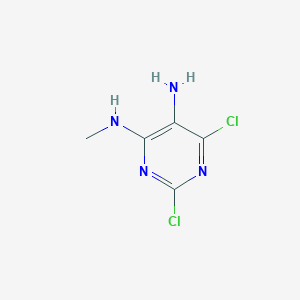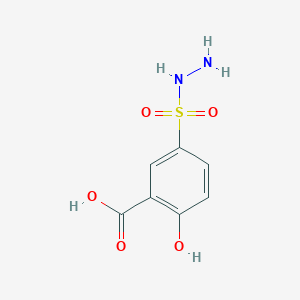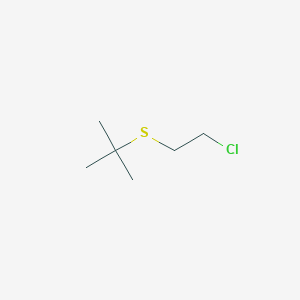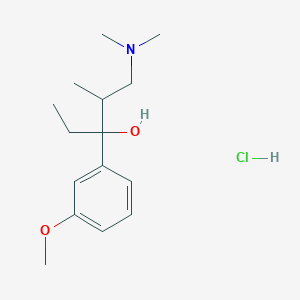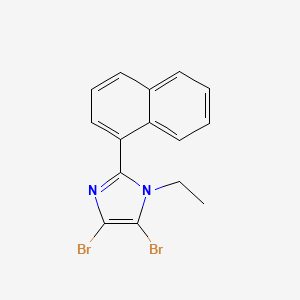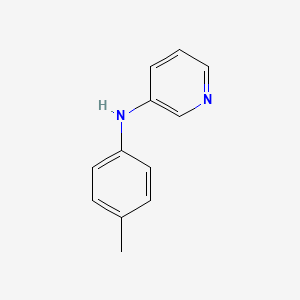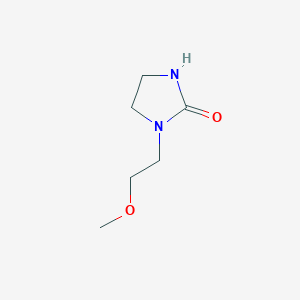
1-(2-Methoxy-ethyl)-imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Methoxy-ethyl)-imidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. This compound features a five-membered ring containing two nitrogen atoms and an oxygen atom attached to an ethyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with ethylene carbonate under controlled conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
化学反応の分析
Types of Reactions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with different functional groups.
科学的研究の応用
1-(2-Methoxy-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of bioactive compounds and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1-(2-Methoxy-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to various physiological effects.
類似化合物との比較
2-Methoxyethanol: An organic solvent with similar structural features but different applications.
Propylene glycol methyl ether: Another glycol ether used as a solvent in industrial applications.
Uniqueness: 1-(2-Methoxy-ethyl)-imidazolidin-2-one stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
1-(2-methoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChIキー |
OXPVLEYEFIMCNF-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCNC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
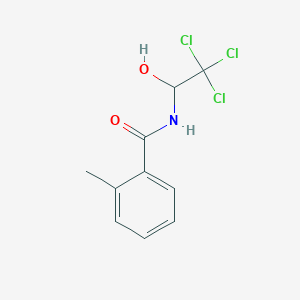
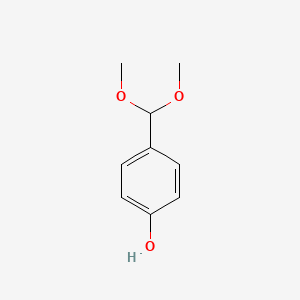

![4-Chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8765185.png)
